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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of 5-Azaspiro[2.5]octane, a saturated heterocyclic compound featuring a
unique spirocyclic fusion of a piperidine and a cyclopropane ring. In the absence of publicly
available experimental spectra, this document leverages established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS) to forecast the spectral data for this molecule. This guide is intended for researchers,
scientists, and professionals in drug development, offering a detailed interpretation of the
predicted spectra, causality behind the spectral features, and robust, self-validating protocols
for the future empirical analysis of this and structurally related compounds.

Introduction: The Structural Significance of 5-
Azaspiro[2.5]octane

5-Azaspiro[2.5]octane is a fascinating molecule that combines the conformational dynamics of
a piperidine ring with the inherent strain and unique electronic properties of a cyclopropane
ring, fused at a single quaternary carbon. This spirocyclic architecture imparts a rigid, three-
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dimensional structure that is of increasing interest in medicinal chemistry and drug discovery.
The piperidine moiety is a common scaffold in a vast array of pharmaceuticals, while the
cyclopropane ring can act as a metabolically stable bioisostere for other functional groups.
Understanding the foundational spectroscopic properties of this parent scaffold is crucial for the
unambiguous identification and characterization of its derivatives.

This guide will delve into the predicted *H NMR, 3C NMR, IR, and MS data for 5-
Azaspiro[2.5]octane, providing a baseline for future empirical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. The predicted *H and 3C NMR spectra of 5-Azaspiro[2.5]octane are expected to
exhibit distinct signals that reflect the molecule's unique topology.

Predicted *H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key
feature will be the significant upfield shift of the cyclopropyl protons due to the diamagnetic
anisotropy of the three-membered ring.

Table 1: Predicted *H NMR Data for 5-Azaspiro[2.5]octane (500 MHz, CDCls)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons adjacent
to the nitrogen
) are deshielded.
H-4, H-6 (axial & ] ]
~2.85 t,J=5.5Hz 4H ) The triplet arises
equatorial) )
from coupling to
the protons at C-

3 and C-7.

These methylene
protons are in a
more alkane-like
) environment,
H-3, H-7 (axial &
~1.60 t,J=5.5Hz 4H ] hence they
equatorial)
appear further
upfield compared
to those adjacent

to the nitrogen.

The N-H proton
of a secondary
amine typically
appears as a
broad singlet and
its chemical shift
~1.55 brs 1H N-H can be _
concentration
and solvent
dependent.
Exchange with
D20 would
cause this signal

to disappear.

~0.45 S 4H H-1, H-2 (cis & Protons on a
trans) cyclopropane

ring are highly
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shielded due to
ring current
effects and
appear at an
unusually high
field. Due to the
symmetry, they
are expected to
be equivalent
and appear as a

singlet.

Predicted **C NMR Spectrum

The carbon NMR spectrum will be characterized by a highly shielded signal for the cyclopropyl

carbons and a distinct signal for the spirocyclic carbon.

Table 2: Predicted 3C NMR Data for 5-Azaspiro[2.5]octane (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale

Carbons alpha to the nitrogen
in a piperidine ring are

~48.0 C-4,C-6 p P J )
deshielded and typically

appear in this region.

These carbons are in a typical
~35.0 C-3,C-7 alkane-like environment within

the piperidine ring.

The quaternary spiro carbon is
expected to be in a unique
] environment, shifted downfield
~25.0 C-5 (Spiro)
compared to the other
saturated carbons due to the

strain of the fused ring system.

The carbons of the
cyclopropane ring are
significantly shielded due to

~12.0 C-1, C-2 their high s-character and ring
strain, resulting in a
characteristic upfield chemical
shift.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for structural
confirmation.

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[2.5]octane in ~0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 1H NMR Acquisition:
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o Acquire a one-pulse *H spectrum with a 30° pulse angle and a relaxation delay of 2
seconds.

o Perform a D20 exchange experiment: add a drop of D20 to the NMR tube, shake
vigorously, and re-acquire the *H spectrum. The disappearance of the N-H signal confirms
its assignment.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A sufficient number of scans should be
averaged to obtain a good signal-to-noise ratio.

o Perform a DEPT-135 experiment to differentiate between CH, CHz, and CHs groups (in
this case, confirming the CH:z signals).

e 2D NMR (Optional but Recommended):

o Acquire a COSY (Correlation Spectroscopy) spectrum to establish *H-1H coupling
networks.

o Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each
proton with its directly attached carbon.

o Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-
range H-13C correlations, which can be crucial for confirming the assignment of the
guaternary spiro carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The IR spectrum of 5-Azaspiro[2.5]octane will be dominated by absorptions
corresponding to N-H and C-H bonds.

Table 3: Predicted IR Absorption Bands for 5-Azaspiro[2.5]octane
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Wavenumber
(cm™)

Intensity

Vibration Type

Rationale

~3310

Weak

N-H stretch

Secondary amines
typically show a
single, weak N-H
stretching band in this
region. The band is
generally sharper than
the O-H stretch of

alcohols.

~3080

Medium

C-H stretch

(cyclopropane)

The C-H bonds in a
cyclopropane ring
have more s-character
and thus vibrate at a
higher frequency than
those in a typical
alkane. This is a
characteristic feature
for identifying a

cyclopropane ring.

2940 - 2850

Strong

C-H stretch (alkane)

These strong
absorptions are due to
the symmetric and
asymmetric stretching
of the C-H bonds in
the piperidine ring.

~1450

Medium

CH: scissoring

Bending vibration of
the methylene groups
in the piperidine and

cyclopropane rings.

~1130

Medium

C-N stretch

The stretching
vibration of the
carbon-nitrogen bond

in an aliphatic amine.
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Experimental Protocol for IR Data Acquisition

o Sample Preparation: As 5-Azaspiro[2.5]octane is expected to be a liquid or a low-melting
solid at room temperature, the simplest method is to prepare a thin film. Place a small drop
of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample plates in the spectrometer and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
usually recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and inferring its structure.

Predicted Mass Spectrum (Electron lonization)

Under electron ionization (El) conditions, 5-Azaspiro[2.5]octane is expected to produce a
distinct molecular ion peak and undergo characteristic fragmentation pathways, primarily
initiated by the ionization of the lone pair of electrons on the nitrogen atom.

e Molecular lon (M*e): The molecular weight of 5-Azaspiro[2.5]octane (C7H13N) is 111.10.
Therefore, the molecular ion peak is predicted to appear at m/z = 111.

o Key Fragmentation Pathways:

o a-Cleavage: The most probable fragmentation is the cleavage of the C-C bond adjacent to
the nitrogen atom. This would involve the loss of a cyclopropyl radical to form a stable
iminium ion at m/z = 70. Alternatively, cleavage within the piperidine ring could lead to the
loss of an ethyl radical, resulting in a fragment at m/z = 82.
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o Ring Fission: The piperidine ring can undergo cleavage, leading to various smaller acyclic
fragment ions.

Table 4: Predicted Key Fragments in the El Mass Spectrum of 5-Azaspiro[2.5]octane

Proposed Fragment

m/z Fragmentation Pathway
Structure
111 [C7H13N]*e Molecular lon
Loss of a hydrogen radical
110 [M-H]*

from the molecular ion.

82 [CsHsN]* a-Cleavage with loss of CzHse
518
from the piperidine ring.

70 [CaHaN]* a-Cleavage with loss of the
418
cyclopropyl radical.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: For a volatile compound like 5-Azaspiro[2.5]octane, direct infusion via
a heated probe or injection into a gas chromatograph (GC) coupled to the mass
spectrometer (GC-MS) would be appropriate.

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio.

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 35-200).

Visualizations
Molecular Structure

Caption: Molecular structure of 5-Azaspiro[2.5]octane.
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Proposed MS Fragmentation Workflow
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m/z = 82

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways for 5-Azaspiro[2.5]octane in EI-MS.

Conclusion

This technical guide presents a detailed, theory-based prediction of the NMR, IR, and MS
spectra of 5-Azaspiro[2.5]octane. The unique structural features of this spirocyclic amine are
expected to give rise to a distinct spectroscopic fingerprint, most notably the highly shielded
proton and carbon signals of the cyclopropane ring. The provided protocols offer a robust
framework for the empirical validation of these predictions. This foundational spectroscopic
analysis is a critical first step in unlocking the potential of the 5-azaspiro[2.5]octane scaffold
for applications in chemical synthesis and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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